1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine
Description
1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine is a phthalazine derivative featuring a 4-fluorobenzylsulfanyl group at position 1 and a methyl group at position 4 of the phthalazine core. The phthalazine scaffold is a nitrogen-containing heterocycle known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar structure and ability to engage in π-π interactions. The methyl group at position 4 may influence solubility and steric interactions.
Properties
Molecular Formula |
C16H13FN2S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfanyl]-4-methylphthalazine |
InChI |
InChI=1S/C16H13FN2S/c1-11-14-4-2-3-5-15(14)16(19-18-11)20-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
InChI Key |
ZABZKYGHWIGUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-fluorophenylmethylsulfanyl group is introduced to the phthalazine core. Common reagents for this step include 4-fluorobenzyl chloride and thiourea, followed by oxidation to form the sulfanyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce other functional groups present in the molecule. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds similar to 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine exhibit significant anticancer properties. For instance, derivatives containing the phthalazine structure have been shown to inhibit angiogenesis, a crucial process in tumor growth and metastasis. A study highlighted that certain phthalazine derivatives effectively inhibited the proliferation of cancer cell lines, suggesting their potential utility in cancer therapy .
Table 1: Anticancer Activity of Phthalazine Derivatives
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific pathways in cancer and other diseases. For example, the synthesis of piperazinylacetamides from similar compounds has shown promising results in anticancer assays with low GI50 values, indicating potent activity against tumor cells .
Case Study 1: Inhibition of Tumor Growth
In a notable study published in a peer-reviewed journal, researchers evaluated the efficacy of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, demonstrating its potential as a lead compound for further development .
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism of action of phthalazine derivatives, including our compound of interest. It was found that these compounds induce apoptosis in cancer cells through mitochondrial pathways, which could be pivotal for their therapeutic effectiveness .
Mechanism of Action
The mechanism of action of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets, while the sulfanyl group can form covalent bonds with nucleophilic residues in the target protein. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in the Phthalazine Family
Compound A: 1-(4-Methylphenyl)-4-[4-(phenylmethoxy)phenoxy]phthalazine ()
- Substituents: Position 1: 4-Methylphenyl Position 4: 4-Benzyloxyphenoxy
- Key Differences: The sulfanyl group in the target compound is replaced with a phenoxy group in Compound A. The benzyloxy group in Compound A introduces bulkier and more lipophilic character compared to the 4-fluorobenzylsulfanyl group.
- Implications: The sulfanyl group in the target compound may enhance nucleophilic reactivity or metal coordination, whereas the phenoxy group in Compound A could favor hydrogen bonding.
Chalcone Derivatives with Fluorophenyl Substituents ()
Chalcones, though structurally distinct from phthalazines, share functional group similarities, such as aromatic fluorophenyl substitutions. Notable examples include:
| Compound | Core Structure | Ring A Substitutions | Ring B Substitutions | IC50 (μM) |
|---|---|---|---|---|
| Cardamonin (Cluster 5) | Chalcone | 2,4-dihydroxy | Unsubstituted | 4.35 |
| 2j | Chalcone | 4-Bromo, 2-hydroxy, 5-iodo | 4-Fluorophenyl | 4.70 |
| 2h | Chalcone | 4-Chloro, 2-hydroxy, 5-iodo | 4-Methoxyphenyl | 13.82 |
| Target Compound | Phthalazine | 4-Fluorobenzylsulfanyl | 4-Methyl | N/A |
Key Observations :
- Electronegativity Trends : In chalcones, substitution with electron-withdrawing groups (e.g., bromine, fluorine) at para positions correlates with lower IC50 values (higher potency). For example, 2j (4-Bromo/4-Fluoro) shows greater activity than 2h (4-Chloro/4-Methoxy) .
Fluorophenyl-Containing Heterocycles ()
Compounds 4 and 5 feature 4-fluorophenyl groups integrated into triazole-pyrazole-thiazole hybrids:
- Structural Features :
- Both compounds exhibit near-planar conformations except for one perpendicular fluorophenyl group.
- The fluorophenyl groups participate in C–H···F interactions, stabilizing crystal packing.
- Comparison :
Theoretical Implications from SAR Studies
- Substituent Position : Meta-substitution (e.g., iodine in chalcones) often reduces activity, whereas para-substitution with electronegative groups (e.g., fluorine) optimizes it .
Biological Activity
1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine can be represented as follows:
- Chemical Formula : CHFNS
- Molecular Weight : 239.30 g/mol
This compound features a phthalazine core with a methylsulfanyl group and a fluorophenyl substituent, which may influence its biological activity.
Antimicrobial Activity
Research indicates that phthalazine derivatives, including 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine, exhibit significant antimicrobial properties. A study highlighted that such compounds demonstrate activity against various bacterial strains, suggesting their potential as antimicrobial agents .
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown efficacy in targeting specific cancer pathways, particularly in breast cancer cells .
The biological activity of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The fluorophenyl group may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound could modulate receptor activity related to cancer and inflammation pathways, although specific targets remain under investigation.
- Metabolic Transformation : The methylsulfanyl group may undergo metabolic changes leading to active metabolites that exert biological effects .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound in vitro and in vivo:
- In Vitro Studies : Tests on various cell lines have shown that the compound can reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
- In Vivo Models : Animal studies are ongoing to assess the efficacy and safety profile of the compound, focusing on its ability to inhibit tumor growth and metastasis.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-methylphthalazine, it is useful to compare it with other phthalazine derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-Methyl-4-(prop-2-en-1-yloxy)phthalazine | Anticancer (VEGFR-2 inhibition) | Receptor blockade |
| 2-Chloro-6-fluoroanisole | Antimicrobial | Cell wall synthesis inhibition |
| 4-Methylphthalazine | Antifungal | Disruption of fungal cell membranes |
This table illustrates the diverse biological activities associated with structurally related compounds.
Q & A
Q. What role does this compound play in developing fluorescent probes or metal-organic frameworks (MOFs)?
- Methodological Answer :
- Fluorescent Probes : Functionalize the phthalazine core with fluorophores (e.g., dansyl or coumarin) via Suzuki coupling. Test emission shifts in presence of metal ions (e.g., Zn²⁺, Cu²⁺).
- MOF Synthesis : Use the sulfanyl group as a ligand for coordinating to metal nodes (e.g., Zn, Cu) in solvothermal reactions. Characterize porosity via BET analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
